3-Methyl-1,4-diphenylpyrano[2,3-c]pyrazol-6-one
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Overview
Description
3-methyl-1,4-diphenylpyrano[2,3-c]pyrazol-6(1H)-one is a heterocyclic compound that belongs to the class of pyrazole derivatives. This compound is characterized by a pyran ring fused to a pyrazole ring, with phenyl groups attached at the 1 and 4 positions, and a methyl group at the 3 position. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-1,4-diphenylpyrano[2,3-c]pyrazol-6(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methyl-1-phenyl-2-pyrazolin-5-one with benzaldehyde in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product.
Industrial Production Methods
Industrial production of 3-methyl-1,4-diphenylpyrano[2,3-c]pyrazol-6(1H)-one may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and automated systems to control the reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
3-methyl-1,4-diphenylpyrano[2,3-c]pyrazol-6(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions with reagents such as halogens or nitro compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitro-substituted derivatives.
Scientific Research Applications
3-methyl-1,4-diphenylpyrano[2,3-c]pyrazol-6(1H)-one has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Materials Science: It is used in the development of organic semiconductors and light-emitting materials.
Chemical Biology: The compound serves as a probe to study biological processes and interactions at the molecular level.
Industrial Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and materials.
Mechanism of Action
The mechanism of action of 3-methyl-1,4-diphenylpyrano[2,3-c]pyrazol-6(1H)-one involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. For example, it can inhibit cyclooxygenase enzymes, leading to anti-inflammatory effects. The compound may also interact with DNA or proteins, affecting cellular processes and leading to its antimicrobial or anticancer activities.
Comparison with Similar Compounds
Similar Compounds
1,4-diphenyl-3-methyl-1H-pyrazol-5-amine: Similar structure but with an amine group instead of the pyran ring.
3-methyl-1-phenyl-2-pyrazolin-5-one: Precursor in the synthesis of the target compound.
1,4-diphenyl-3-methyl-1H-pyrazole: Lacks the pyran ring, making it structurally simpler.
Uniqueness
3-methyl-1,4-diphenylpyrano[2,3-c]pyrazol-6(1H)-one is unique due to the presence of the fused pyran and pyrazole rings, which confer distinct chemical and biological properties. This structural feature enhances its stability and reactivity, making it a valuable compound in various research applications.
Properties
Molecular Formula |
C19H14N2O2 |
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Molecular Weight |
302.3 g/mol |
IUPAC Name |
3-methyl-1,4-diphenylpyrano[2,3-c]pyrazol-6-one |
InChI |
InChI=1S/C19H14N2O2/c1-13-18-16(14-8-4-2-5-9-14)12-17(22)23-19(18)21(20-13)15-10-6-3-7-11-15/h2-12H,1H3 |
InChI Key |
PCKPUWXZDWJNMI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=O)O2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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